Bonactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bonactin es un metabolito secundario natural extraído de bacterias marinas pertenecientes al género Streptomyces . Ha atraído una atención significativa debido a sus potentes propiedades antibacterianas y antifúngicas . Se ha encontrado que la bonactina inhibe el crecimiento de varios hongos y bacterias patógenos, lo que la convierte en un candidato prometedor para aplicaciones agrícolas y farmacéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bonactina se extrae normalmente de especies marinas de Streptomyces. El proceso de extracción implica el cultivo de las bacterias en un medio adecuado, seguido de la aislamiento y purificación del compuesto . Las rutas sintéticas y condiciones de reacción específicas para la bonactina no están ampliamente documentadas en la literatura. El proceso general implica la fermentación, la extracción con disolventes y las técnicas cromatográficas para obtener bonactina pura .

Métodos de producción industrial: La producción industrial de bonactina implica la fermentación a gran escala de cultivos de Streptomyces. El proceso de fermentación se optimiza para maximizar el rendimiento de la bonactina. Después de la fermentación, el compuesto se extrae utilizando disolventes orgánicos y se purifica mediante métodos cromatográficos . Los métodos de producción industrial tienen como objetivo producir bonactina en cantidades suficientes para aplicaciones comerciales.

Análisis De Reacciones Químicas

Inhibition of Mycelial Growth

Bonactin exhibits dose-dependent suppression of Magnaporthe oryzae Triticum (MoT) hyphal development. At 2 µg/disk, it inhibits mycelial growth by 70.8 ± 0.8% , outperforming feigrisolide C (68.1 ± 1.0%) but slightly less effectively than the synthetic fungicide Nativo® WG 75 (82.7 ± 0.6%) .

| Compound | Concentration (µg/disk) | Mycelial Growth Inhibition (%) |

|---|---|---|

| This compound | 2 | 70.8 ± 0.8 |

| Feigrisolide C | 2 | 68.1 ± 1.0 |

| Nativo® WG 75 | 2 | 82.7 ± 0.6 |

The minimum inhibitory concentration (MIC) for this compound is 0.005 µg/disk , tenfold lower than feigrisolide C (0.025 µg/disk) . At sub-MIC levels (0.005 µg/disk), this compound still reduces growth by 9.81 ± 1.3% , indicating residual bioactivity .

Suppression of Conidiogenesis

This compound disrupts fungal reproduction by inhibiting conidia production. At 10 µg/mL, it reduces conidia formation by 95% , comparable to Nativo® WG 75 . Microscopic analysis reveals fragmented hyphal tips and suppressed conidiophore development, critical for fungal propagation .

| Compound | Concentration (µg/mL) | Conidia Production Suppression (%) |

|---|---|---|

| This compound | 10 | 95 |

| Feigrisolide C | 10 | 94 |

| Nativo® WG 75 | 10 | 96 |

Morphological Alterations in Germinated Conidia

This compound induces structural abnormalities in MoT conidia, including:

-

Lysis of conidia during germination.

-

Abnormally long, branched germ tubes instead of typical short tubes.

Melanization is essential for appressorial penetration into plant tissue. This compound’s interference with this process weakens fungal pathogenicity .

Mechanistic Insights

While the precise molecular targets remain under investigation, this compound’s bioactivity is hypothesized to involve:

-

Disruption of melanin biosynthesis pathways , critical for appressorial function.

-

Interference with hyphal tip growth via destabilization of cytoskeletal components .

-

Synergistic effects with feigrisolide C, though their modes of action differ slightly, as evidenced by distinct hyphal morphological changes .

Field Efficacy

In vivo trials demonstrate that this compound reduces wheat blast severity by 40–60% and increases grain yield by 15–20% compared to untreated controls, validating its potential as a biocontrol agent .

This compound’s multifaceted antifungal activity, combining growth inhibition, reproductive suppression, and structural disruption, positions it as a promising candidate for sustainable crop protection. Further research is warranted to elucidate its molecular targets and optimize field applications .

Aplicaciones Científicas De Investigación

Antifungal Properties

Bonactin has demonstrated significant antifungal activity, particularly against the wheat blast fungus Magnaporthe oryzae (MoT). Research indicates that this compound inhibits mycelial development, conidia production, and germination in a dose-dependent manner.

- Inhibition Rates : In laboratory studies, this compound exhibited inhibition rates of up to 71% at concentrations as low as 0.005 µg/disk, outperforming other compounds like feigrisolide C but slightly less effective than the commercial fungicide Nativo® WG 75 .

| Concentration (µg/disk) | This compound Inhibition (%) | Feigrisolide C Inhibition (%) | Nativo® WG 75 Inhibition (%) |

|---|---|---|---|

| 0.005 | 9.81 | 13.3 | N/A |

| 0.1 | 58.6 | 54.2 | N/A |

| 2 | 70.8 | 68.1 | 82.7 |

Field Trials

Field experiments have shown that this compound can significantly reduce the incidence of wheat blast disease. In trials, this compound-treated plots exhibited a disease incidence reduction of approximately 41%, compared to untreated controls . Additionally, grain yields were positively affected, though they remained lower than those treated with Nativo® WG 75.

- Grain Yield Comparison :

| Treatment | Grain Yield (gm) |

|---|---|

| Untreated Control | 64.6 ± 1.71 |

| This compound | Lower than Nativo® |

| Nativo® WG 75 | 126.1 ± 2.70 |

Neuroprotective Effects

This compound has been researched for its potential neuroprotective properties, particularly in relation to schizophrenia disorders. Preliminary studies suggest that it exhibits low toxicity levels in aquatic models and may be considered safe for human use . However, further investigations are needed to fully understand its pharmacological effects.

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial action against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth, making it a candidate for developing new antibacterial agents .

Case Study: Wheat Blast Disease Management

A study conducted in Brazil evaluated the effectiveness of this compound in managing wheat blast disease caused by Magnaporthe oryzae. The results indicated that this compound not only inhibited fungal growth in vitro but also provided substantial protection in field conditions.

- Results Summary :

- Disease Incidence Reduction : From untreated control of 87.3% to approximately 41% with this compound.

- Yield Increase : While yields were lower than those treated with commercial fungicides, they were significantly higher than untreated controls.

Mecanismo De Acción

La bonactina ejerce sus efectos inhibiendo el crecimiento y desarrollo de hongos y bacterias patógenos . El compuesto se dirige a las membranas celulares de estos microorganismos, interrumpiendo su integridad y provocando la lisis celular . Además, la bonactina interfiere con la producción de componentes celulares esenciales, inhibiendo aún más el crecimiento microbiano . Las vías moleculares exactas involucradas en el mecanismo de acción de la bonactina aún están bajo investigación, pero su capacidad para dirigirse a múltiples procesos celulares la convierte en un potente agente antimicrobiano .

Comparación Con Compuestos Similares

La bonactina es única en comparación con otros compuestos similares debido a su origen marino y su actividad antimicrobiana de amplio espectro . Los compuestos similares incluyen la feigrisolide C, que también se extrae de especies marinas de Streptomyces y exhibe propiedades antifúngicas . Se ha encontrado que la bonactina es más eficaz para inhibir el crecimiento de ciertos hongos y bacterias patógenos . Otros compuestos similares incluyen varios antibióticos producidos por Streptomyces, como la tetraciclina y el cloranfenicol . Si bien estos antibióticos son bien conocidos por sus propiedades antimicrobianas, la estructura y el modo de acción únicos de la bonactina proporcionan ventajas distintas en ciertas aplicaciones .

Actividad Biológica

Bonactin is a secondary metabolite produced by marine-derived Streptomyces species, known for its significant antifungal properties. Recent studies have focused on its efficacy against Magnaporthe oryzae, the pathogen responsible for wheat blast disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in agriculture.

This compound exhibits its antifungal activity through several mechanisms:

- Inhibition of Mycelial Growth : this compound significantly inhibits the mycelial growth of M. oryzae in vitro. Studies have shown that at concentrations as low as 0.005 µg/disk, this compound can effectively suppress mycelial development, demonstrating a dose-dependent response .

- Impact on Conidia Production and Germination : this compound not only reduces the production of conidia but also inhibits their germination. In controlled experiments, it was observed that this compound-treated conidia exhibited abnormal germination patterns, leading to the formation of atypical appressoria .

- Morphological Changes : Microscopic examinations revealed that this compound-treated hyphae displayed irregular growth patterns and increased branching, with crinkled cell walls indicative of cell wall stress .

Efficacy in Field Studies

Field trials have demonstrated the practical application of this compound in managing wheat blast disease:

- Disease Incidence Reduction : In field experiments, this compound reduced disease incidence by approximately 41%, compared to untreated controls which showed up to 87.3% disease incidence .

- Grain Yield Improvement : Although the grain yields from this compound-treated plots were lower than those treated with commercial fungicides like Nativo® WG 75, they still represented a significant increase over untreated controls, indicating its potential as a biopesticide .

Comparative Efficacy with Other Compounds

This compound's antifungal activity has been compared with other natural compounds and commercial fungicides:

| Compound | Mycelial Growth Inhibition (%) | Minimum Inhibitory Concentration (µg/disk) |

|---|---|---|

| This compound | 71% at 2 µg/disk | 0.005 |

| Feigrisolide C | 51.3% at comparable doses | 0.025 |

| Nativo® WG 75 | 82.7% at 2 µg/disk | 0.05 |

This table highlights that while this compound is effective, it may be less potent than some commercial fungicides at higher concentrations but shows superior efficacy at lower doses compared to feigrisolide C .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively inhibited both mycelial growth and conidial germination in laboratory settings, providing a basis for its use as a biocontrol agent against M. oryzae.

- Field Trials : In agricultural settings, this compound has been tested alongside conventional fungicides, showing promise in reducing disease severity and improving crop yields under controlled conditions.

Propiedades

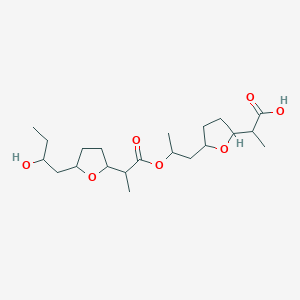

Fórmula molecular |

C21H36O7 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid |

InChI |

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24) |

Clave InChI |

JZCRGJSEBZCNAR-UHFFFAOYSA-N |

SMILES |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

SMILES canónico |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

Sinónimos |

bonactin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.